molecular formula C20H21ClN2S B2993301 4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] CAS No. 893787-30-9

4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]

Cat. No. B2993301
CAS RN: 893787-30-9
M. Wt: 356.91
InChI Key: UENPBCRQAJMECJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of ethyl 4’-(phenoxycarbonylamino)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate from ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate (aminoester) was developed . The reaction of the former with primary amines produced 3-substituted 1H-spiro[benzo-[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-diones .


Molecular Structure Analysis

The molecular structure of quinazolinones, which includes “4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane]”, includes a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . These are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H, 3H)-one, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinones have been studied extensively . For example, the condensation of the aminoester with m-chlorophenylisocyanate synthesized ethyl 4’-{[(3-chlorophenyl)carbamoyl]imino}-3’,4’-dihydro-1’H-spiro(cycloheptane-1,2’-naphthalene)-3’-carboxylate, which cyclized into 3-(3-chlorophenyl)-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-dione .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing derivatives of spiro[quinazoline-cyclohexane] compounds, including those with sulfanyl substitutions. These syntheses involve reactions with halides or by cyclization processes that yield compounds with potential biological activities. The structural elucidation of these compounds is achieved through techniques such as X-ray diffraction and NMR spectroscopy, which help determine their conformation and stereochemistry (Markosyan et al., 2015).

Biological Activities

  • Anti-monoamine Oxidase and Antitumor Activities: A significant body of research has focused on evaluating the anti-monoamine oxidase and antitumor properties of spiro[quinazoline-cyclohexane] derivatives. These studies have found that several synthesized compounds exhibit high anti-monoamine oxidase and antitumor activities, highlighting their potential therapeutic applications (Markosyan et al., 2015).
  • Antimicrobial Activities: Other studies have focused on the antimicrobial properties of these compounds. For instance, derivatives have been shown to possess potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as antifungal activities against various fungi strains (Hafez et al., 2016).

Chemical Transformations and Reactions

Some research efforts have been directed towards understanding the chemical reactions and transformations that these spiro compounds can undergo. This includes reactions with alkyl halides, hydrazine hydrate, and other agents to produce a variety of benzo[h]quinazoline derivatives with different substituents. These transformations are crucial for diversifying the chemical space of these compounds for further biological evaluation (Grigoryan, 2017).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c21-16-8-6-7-15(13-16)14-24-19-17-9-2-3-10-18(17)22-20(23-19)11-4-1-5-12-20/h2-3,6-10,13,22H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENPBCRQAJMECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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